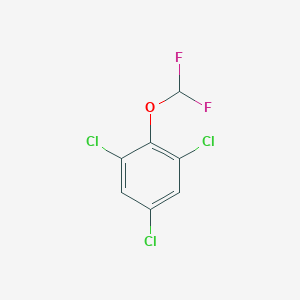

1,3,5-Trichloro-2-(difluoromethoxy)benzene

Description

Contextual Significance of Fluorinated Ethers in Chemical Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. acs.orgnih.gov Fluorinated functional groups, such as the difluoromethoxy (–OCHF₂) group, can profoundly alter a parent compound's physicochemical properties. nih.gov The high electronegativity of fluorine can impact electron distribution, pKₐ, and the stability of adjacent functional groups. tandfonline.comnumberanalytics.com This has significant implications for a molecule's pharmacokinetic and pharmacodynamic profile.

The introduction of fluorine can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govtandfonline.comresearchgate.net Specifically, the difluoromethoxy group is of particular interest as it can serve as a lipophilic hydrogen bond donor, potentially enriching molecular interactions within the binding pockets of enzymes or receptors. nih.gov Unlike the related trifluoromethoxy (–OCF₃) group, the –OCHF₂ moiety offers dynamic lipophilicity. nih.gov The development of new synthetic methodologies, including visible-light photoredox catalysis, has made the incorporation of these fluorinated motifs more accessible, stimulating further research into their applications. nih.gov The increasing presence of difluoromethyl ethers in pharmaceuticals and agrochemicals underscores their growing importance. nih.gov

Strategic Importance of Polyhalogenated Benzene (B151609) Derivatives in Synthetic Pathways

Polyhalogenated benzene derivatives are fundamental building blocks in organic synthesis. ncert.nic.inrroij.com Their utility stems from the presence of multiple halogen atoms on the aromatic ring, which serve as reactive handles for a variety of chemical transformations. rroij.com These compounds are often used as starting materials or intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. ncert.nic.insmolecule.com

The halogen substituents activate the benzene ring for certain reactions and can be replaced through nucleophilic substitution reactions with other functional groups like amines or thiols. ncert.nic.insmolecule.com The specific pattern of halogenation on the benzene ring influences the molecule's reactivity and the regioselectivity of subsequent reactions. Compounds like 1,3,5-trichlorobenzene (B151690) are noted for their specific substitution patterns, which direct further chemical modifications. niscpr.res.innih.gov The electron-withdrawing nature of the chlorine atoms creates an electron-deficient aromatic system, which influences the compound's stability and reaction pathways.

Scope and Research Trajectories for 1,3,5-Trichloro-2-(difluoromethoxy)benzene

1,3,5-Trichloro-2-(difluoromethoxy)benzene is a halogenated aromatic compound that merges the structural features discussed in the preceding sections. It possesses a benzene ring substituted with three chlorine atoms and a difluoromethoxy group. smolecule.com This unique combination of an electron-deficient polychlorinated ring and a functionally significant difluoromethoxy group makes it a compound of considerable interest for synthetic and biological research. smolecule.com

The synthesis of this compound typically involves the chlorination of a benzene precursor, followed by the introduction of the difluoromethoxy group. smolecule.com Its structure suggests potential as a key intermediate. The chlorine atoms can serve as sites for nucleophilic substitution, allowing for the attachment of various other functional groups, while the difluoromethoxy moiety can influence the final properties of the synthesized molecule, such as its biological activity. smolecule.com Research trajectories for this compound could involve its use in the development of novel molecules for pharmaceutical or agrochemical applications, leveraging the combined electronic effects and reactive potential of its substituents. smolecule.com Its interactions with biological targets are an area for potential investigation, which may open avenues for therapeutic development. smolecule.com

Chemical and Physical Properties of 1,3,5-Trichloro-2-(difluoromethoxy)benzene

| Property | Value |

| IUPAC Name | 1,3,5-trichloro-2-(difluoromethoxy)benzene |

| Molecular Formula | C₇H₃Cl₃F₂O |

| Molecular Weight | 247.45 g/mol smolecule.com |

| Boiling Point | 250.5 ± 35.0 °C (Predicted) chemicalbook.com |

| Density | 1.541 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

| InChI Key | BQPCCHWEPZKXKH-UHFFFAOYSA-N smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPCCHWEPZKXKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3,5 Trichloro 2 Difluoromethoxy Benzene and Its Analogues

Precursor Synthesis and Intermediate Formation

The successful synthesis of the target compound relies heavily on the efficient preparation of key precursors: the polyhalogenated phenol (B47542) and the reagent responsible for delivering the difluoromethoxy moiety.

Preparation of Polyhalogenated Phenolic Precursors

The primary phenolic precursor for 1,3,5-trichloro-2-(difluoromethoxy)benzene is 2,4,6-trichlorophenol. The synthesis of this intermediate often begins with the formation of a symmetrically substituted benzene (B151609) ring. A common starting material is 1,3,5-trichlorobenzene (B151690).

One industrial method to produce 1,3,5-trichlorobenzene involves the chlorination of 1-bromo-3,5-dichlorobenzene. In a continuous process, preheated starting material and chlorine gas are reacted at high temperatures (e.g., 360°C) to yield 1,3,5-trichlorobenzene with high purity after workup. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 1-Bromo-3,5-dichlorobenzene | Chlorine (Cl₂) | 360°C, continuous flow | 1,3,5-Trichlorobenzene | 97.2% |

| Data derived from patent information describing the synthesis of 1,3,5-Trichlorobenzene. chemicalbook.com |

Once 1,3,5-trichlorobenzene is obtained, it can be converted to the corresponding phenol, 2,4,6-trichlorophenol, through nucleophilic aromatic substitution, although this requires forcing conditions due to the deactivating effect of the chlorine atoms. More direct routes, such as the controlled chlorination of phenol, are also employed.

Synthesis of Difluoromethoxylating Reagents

Difluorocarbene Precursors: A widely used method involves the generation of difluorocarbene (:CF₂) in situ. Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a stable, commercially available solid that serves as an excellent difluorocarbene precursor upon thermal decarboxylation. orgsyn.orgorgsyn.org This approach avoids the handling of hazardous gases like chlorodifluoromethane (B1668795) (Freon 22). orgsyn.org

Electrophilic and Radical Reagents: For more specialized applications, other types of reagents have been developed.

Difluoromethyltriflate (HCF₂OTf): This powerful reagent can be prepared on a multi-gram scale from readily available, non-ozone-depleting starting materials: (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) and triflic acid, with a catalytic amount of titanium tetrachloride (TiCl₄). nih.gov HCF₂OTf is an air-stable liquid, simplifying its handling compared to gaseous reagents. nih.gov

Redox-Active Cationic Reagents: Researchers have synthesized novel cationic difluoromethoxylating reagents that can generate the OCF₂H radical under visible light photoredox catalysis at room temperature. nih.gov This allows for catalytic and selective difluoromethoxylation of C-H bonds. nih.gov

| Reagent Name | Precursors | Key Features |

| Sodium chlorodifluoroacetate | Chloroform, HF, NaOH (multi-step) | Solid, stable, generates :CF₂ thermally |

| Difluoromethyltriflate (HCF₂OTf) | TMSCF₃, Triflic Acid, TiCl₄ (cat.) | Air-stable liquid, non-ozone-depleting source |

| Cationic Pyridinium Reagent | (multi-step synthesis) | Enables photocatalytic radical C-H difluoromethoxylation |

| A summary of common difluoromethoxylating reagents and their characteristics. orgsyn.orgnih.govnih.gov |

Direct and Indirect Difluoromethoxylation Strategies

With the precursors in hand, various strategies can be employed to construct the target aryl difluoromethyl ether. These can be broadly categorized as indirect sequences or direct nucleophilic approaches.

Halogenation-Fluorination Sequences for Aromatic Ethers

An indirect but effective route to fluorinated ethers involves a sequence of halogenation followed by fluorination. This method is particularly well-established for the synthesis of trifluoromethyl ethers, a closely related functional group. For instance, aryl chlorothionoformates can be chlorinated to form trichloromethyl aryl ethers, which are then fluorinated using reagents like antimony trifluoride with a catalytic amount of antimony pentachloride to yield the aryl trifluoromethyl ether. nih.gov A similar principle can be applied to achieve difluoromethoxylation, though the specific intermediates would differ. The key advantage is the use of common halogenating agents, but the multi-step nature and the potential toxicity of intermediates like chlorothionoformates can be drawbacks. nih.gov

Oxidative Desulfurization-Fluorination Approaches

A powerful method for forming trifluoromethyl ethers, which has analogous potential for difluoromethyl ethers, is oxidative desulfurization-fluorination. This strategy typically starts with the conversion of a phenol into a dithiocarbonate (xanthate). nih.gov The dithiocarbonate is then treated with a fluoride (B91410) source, such as hydrogen fluoride-pyridine, and an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.gov This process converts the C=S group into a -CF₃ group. nih.gov

This approach has been successfully used to synthesize a wide variety of organofluorine compounds, including trifluoromethyl ethers and N-trifluoromethylanilines. elsevierpure.com The mechanism involves the attack of a positively charged halogen on the sulfur atom, which facilitates the subsequent nucleophilic substitution by fluoride. nih.gov The versatility of this method makes it applicable to a broad range of substrates, including complex molecules. elsevierpure.comrsc.org

| Substrate Type | Reagents | Product Functional Group |

| Dithiocarbonate (from Phenol) | HF-Pyridine, DBH | Aryl trifluoromethyl ether (-OCF₃) |

| Thioether | N-haloimide, Fluoride source | gem-difluoro compound (-CF₂-) |

| General transformations using oxidative desulfurization-fluorination. nih.govelsevierpure.com |

Nucleophilic Difluoromethoxylation Methodologies

The most direct route to 1,3,5-trichloro-2-(difluoromethoxy)benzene involves the nucleophilic reaction of the corresponding phenoxide with a difluoromethylating agent. This approach leverages the nucleophilicity of the deprotonated phenol.

A prominent example is the reaction of a phenol with difluorocarbene (:CF₂), typically generated in situ from sodium chlorodifluoroacetate. orgsyn.orgorgsyn.org The reaction proceeds by first generating the phenoxide under basic conditions. This phenoxide anion then acts as a nucleophile, trapping the highly electrophilic difluorocarbene. A final protonation step yields the desired aryl difluoromethyl ether. orgsyn.org This method is advantageous due to the stability and low environmental impact of the reagent and often allows for high yields and simple, chromatography-free workups. orgsyn.org

Alternatively, reagents like difluoromethyltriflate (HCF₂OTf) can be used. nih.gov Mechanistic studies suggest that even with HCF₂OTf, the reaction with a phenol in the presence of a base like potassium hydroxide (B78521) proceeds through the initial formation of difluorocarbene, which is then intercepted by the phenoxide, rather than a direct nucleophilic displacement of the triflate group. nih.gov This highlights the central role of difluorocarbene as a key intermediate in many nucleophilic difluoromethoxylation reactions of phenols.

The reaction is generally tolerant of various functional groups, making it a robust method for synthesizing complex molecules containing the difluoromethoxy moiety. nih.gov

Radical Difluoromethoxylation via Photoredox Catalysis

Radical difluoromethoxylation has emerged as a powerful tool for the synthesis of difluoromethoxy-containing aromatic compounds. This approach utilizes the generation of a difluoromethoxy radical (•OCF₂H), which can then react with an aromatic substrate. Photoredox catalysis, which uses light to drive chemical reactions, is a key enabler of these transformations under mild conditions. nih.govrsc.orgyoutube.com

Visible-light photoredox catalysis provides an efficient and environmentally friendly method for generating the difluoromethoxy radical. youtube.comlookchem.com This strategy often employs a photocatalyst, such as an iridium or ruthenium complex, which absorbs visible light and initiates a single electron transfer (SET) process. youtube.comyoutube.com

In a typical reaction, a suitable difluoromethoxylation reagent is reduced by the excited photocatalyst to generate the •OCF₂H radical. rsc.org This radical then adds to the aromatic ring of a precursor, such as 1,3,5-trichlorobenzene, to form a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation yield the desired 1,3,5-trichloro-2-(difluoromethoxy)benzene. rsc.org The use of visible light allows these reactions to proceed at room temperature, offering a significant advantage over traditional methods that may require harsh conditions. nih.govlookchem.com

Recent advancements have focused on developing novel difluoromethoxylating reagents that are stable and efficient in these photocatalytic cycles. nih.gov For instance, redox-active cationic reagents have been designed to facilitate the generation of the •OCF₂H radical under visible light irradiation. nih.gov These methods have shown good tolerance for various functional groups, including halides, which is crucial for the synthesis of complex chlorinated analogues. nih.gov

A study on the visible-light photoredox difluoromethylation of phenols using difluorobromoacetic acid as the difluoromethylating agent highlights the potential of these methods. lookchem.comnih.gov While not a direct difluoromethoxylation, this process generates a difluorocarbene intermediate that reacts with phenols to form aryl difluoromethyl ethers, demonstrating the utility of photoredox catalysis in C-O bond formation with fluorinated motifs. lookchem.comnih.gov

Table 1: Key Features of Visible-Light-Mediated Difluoromethoxylation

| Feature | Description |

| Energy Source | Visible light (e.g., blue LEDs) rsc.org |

| Catalysts | Iridium or Ruthenium-based photocatalysts, organic dyes youtube.comyoutube.com |

| Mechanism | Single Electron Transfer (SET) to generate •OCF₂H radical rsc.org |

| Reaction Conditions | Typically room temperature and atmospheric pressure nih.gov |

| Advantages | Mild reaction conditions, high functional group tolerance nih.govnih.gov |

The combination of photoredox catalysis with transition metal catalysis, often referred to as metallaphotoredox catalysis, has expanded the scope of radical difluoromethoxylation. nih.govprinceton.edu This dual catalytic approach allows for the coupling of aryl halides with a source of the difluoromethyl radical, which can be a precursor to the difluoromethoxy group. nih.govprinceton.edu

In these systems, a nickel catalyst is often used in conjunction with a photocatalyst. nih.govnih.gov The photocatalyst absorbs light and initiates a radical formation process, while the nickel catalyst facilitates the cross-coupling reaction. For example, a Ni(0) species can undergo oxidative addition with an aryl halide, such as a chlorinated benzene derivative. The resulting Ni(II) complex can then react with a difluoromethyl radical, generated through the photocatalytic cycle, to form a Ni(III) intermediate. Reductive elimination from this intermediate affords the difluoromethylated aromatic product and regenerates the active nickel catalyst. nih.govprinceton.edu

While this section focuses on difluoromethoxylation, the principles of metallaphotoredox-catalyzed difluoromethylation of aryl halides are highly relevant. nih.govdntb.gov.uaprinceton.edu These methods demonstrate the feasibility of forming C-CF₂H bonds with polychlorinated aromatic systems. The direct difluoromethoxylation of aryl halides via a similar radical pathway is an area of ongoing research.

A key advantage of these metal-catalyzed radical pathways is their ability to utilize readily available aryl halides as starting materials. dntb.gov.ua This is particularly relevant for the synthesis of 1,3,5-trichloro-2-(difluoromethoxy)benzene, where a polychlorinated benzene derivative could serve as the substrate.

Table 2: Components of a Typical Metallaphotoredox Catalytic System

| Component | Example | Function |

| Photocatalyst | [Ir(ppy)₃] | Absorbs light, initiates radical formation nih.gov |

| Metal Catalyst | NiBr₂·dtbbpy | Facilitates cross-coupling reaction princeton.edu |

| Radical Source | CF₂HBr | Precursor to the reactive radical species princeton.edu |

| Aryl Substrate | Aryl Bromide/Chloride | Coupling partner nih.govresearchgate.net |

| Solvent | DME | Reaction medium princeton.edu |

Organometallic Reagent-Mediated Difluoromethoxylation

The use of organometallic reagents provides an alternative route to the introduction of the difluoromethoxy group. While direct difluoromethoxylation using this method is less common, the related difluoromethylation using organometallic reagents is well-established and offers insights into potential synthetic strategies.

A notable example is the use of a stable, isolable difluoromethyl zinc reagent. acs.org This reagent can be prepared and subsequently used in nickel-catalyzed cross-coupling reactions with aryl halides, including iodides, bromides, and triflates, at room temperature. acs.org The mild conditions required for these reactions make this approach highly attractive. acs.org Adapting such a methodology for a difluoromethoxy-containing organometallic reagent could provide a direct pathway to 1,3,5-trichloro-2-(difluoromethoxy)benzene from a suitable polychlorinated precursor.

Copper-catalyzed difluoromethylation reactions have also been developed, utilizing reagents like tributyl(difluoromethyl)stannane or employing a cross-coupling and decarboxylation sequence. dntb.gov.ua These methods highlight the versatility of transition metals in facilitating the formation of bonds between aromatic carbons and fluorinated groups.

Functional Group Interconversions and Derivatization Strategies

Once the core structure of 1,3,5-trichloro-2-(difluoromethoxy)benzene is assembled, further modifications can be achieved through functional group interconversions and derivatization reactions. These strategies are crucial for creating a diverse range of analogues for various applications.

The manipulation of the chlorine substitution pattern on the aromatic ring is a key derivatization strategy. Selective chlorination allows for the introduction of additional chlorine atoms at specific positions, while selective dechlorination can remove chlorine atoms to generate less chlorinated analogues.

For electron-rich aromatic compounds, selective monochlorination can be achieved using reagents like N-chlorodialkylamines in strongly acidic solutions, which often leads to para-chlorination. orgsyn.org However, for an electron-deficient system like 1,3,5-trichloro-2-(difluoromethoxy)benzene, electrophilic aromatic substitution would be challenging. Instead, methods suitable for polychlorinated aromatics would be necessary. Visible light-mediated polychlorination of alkenes has been reported, showcasing modern approaches to chlorination. rsc.orgnottingham.ac.uk

Dechlorination processes can be accomplished through various catalytic methods. For instance, palladium-catalyzed hydrodechlorination is a common technique for removing chlorine atoms from aromatic rings. The selectivity of such reactions can often be controlled by tuning the reaction conditions, such as the catalyst, solvent, and hydrogen source.

The chlorine atoms on the 1,3,5-trichloro-2-(difluoromethoxy)benzene ring serve as valuable handles for further structural elaboration through transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

Commonly employed coupling reactions include:

Suzuki Coupling: This palladium-catalyzed reaction couples the aryl chloride with a boronic acid or ester, forming a new C-C bond. This is a powerful method for introducing alkyl, alkenyl, or aryl substituents.

Sonogashira Coupling: This reaction, also typically palladium-catalyzed, involves the coupling of an aryl halide with a terminal alkyne to form an arylated alkyne. beilstein-journals.org This is useful for introducing alkynyl functionalities, which can be further transformed.

Heck Coupling: This reaction couples the aryl chloride with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl chloride with an amine.

The reactivity of the chlorine atoms in these coupling reactions can be influenced by their position on the ring and the electronic nature of the difluoromethoxy group. In some cases, selective coupling at one chlorine position over others may be achievable by carefully controlling the reaction conditions.

Coupling Reactions for Aromatic Scaffold Elaboration

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is a cornerstone in the formation of C-O bonds, and its application has been extended to the synthesis of aryl difluoromethyl ethers. One prominent strategy involves a two-step, one-pot sequence starting from an aryl halide. nih.gov In this method, a palladium catalyst is first used to facilitate the hydroxylation of an aryl halide to generate a phenol in situ. Without purification, this intermediate phenoxide is then treated with a difluoromethylating agent, such as difluoromethyltriflate (HCF₂OTf), to yield the final aryl difluoromethyl ether. This process is effective for both aryl bromides and chlorides. nih.gov

Another approach utilizes a cooperative dual catalyst system. Research has demonstrated the direct difluoromethylation of aryl bromides and iodides using a combination of palladium and silver co-catalysts, each supported by its own ligand. acs.org Furthermore, palladium-catalyzed cross-coupling reactions between diazoacetates and aryl iodides have been developed, showcasing the versatility of palladium in forming complex organic molecules. nih.gov While this specific example relates to aryl-diazoacetate synthesis, it underscores the power of palladium catalysis in coupling diverse chemical entities.

The table below summarizes key aspects of palladium-catalyzed methodologies applicable to the synthesis of aryl difluoromethyl ethers.

| Catalyst System | Substrates | Reagents | Key Features |

| Pd-Catalyst | Aryl Halides (Br, Cl) | aq. KOH, HCF₂OTf | Two-step, one-pot hydroxylation and difluoromethylation. nih.gov |

| Dual Pd/Ag System | Aryl Halides (Br, I) | Me₃SiCF₂H, NaOtBu | Direct difluoromethylation under mild conditions. acs.org |

| PdI₂ / DPPP | Benzyl Tosylates | Zinc | Efficient for gem-difluoroolefination, a related transformation. nih.gov |

Other Transition Metal Catalyzed Transformations

Beyond palladium, other transition metals, particularly nickel and copper, have emerged as effective catalysts for synthesizing aryl difluoromethyl ethers. Nickel-catalyzed Suzuki cross-coupling reactions have been established as a powerful method. This approach involves coupling aryloxydifluoromethyl bromides with arylboronic acids, featuring mild reaction conditions and a broad tolerance for various functional groups. researchgate.net

Copper-mediated reactions also provide a viable pathway. Aryl iodides can react with α-silyldifluoroacetates in the presence of a copper catalyst to form aryldifluoroacetates, which can then be converted to the desired difluoromethyl arenes through hydrolysis and decarboxylation. acs.org More direct methods involve a stable, easy-to-handle difluoromethyl zinc reagent, which, when used with a nickel catalyst, can difluoromethylate aryl iodides, bromides, and triflates at room temperature. acs.org This is a significant advancement as it avoids the harsher conditions required by some other methods.

Visible light photoredox catalysis represents a modern frontier, enabling the direct C-H difluoromethoxylation of arenes at ambient temperature and pressure. nih.govnih.govrsc.org This radical-based approach uses a redox-active difluoromethoxylating reagent in conjunction with a photoredox catalyst. A key advantage is the ability to functionalize arenes without pre-installation of groups like halides, offering a more direct route to compounds like 1,3,5-Trichloro-2-(difluoromethoxy)benzene from 1,3,5-trichlorobenzene. nih.govnih.govrsc.org

Optimization of Reaction Conditions and Process Development

The efficiency and success of synthesizing 1,3,5-Trichloro-2-(difluoromethoxy)benzene are highly dependent on the careful optimization of reaction parameters. This includes the selection of the catalyst, ligands, solvent system, and physical conditions like temperature and pressure.

Catalyst Development and Ligand Effects

The choice of catalyst and its associated ligands is critical in transition metal-catalyzed reactions. In palladium-catalyzed systems, ligands such as N-heterocyclic carbenes (NHCs) play a crucial role. For instance, the in-situ generation of (SIPr)AgCF₂H, where SIPr is an NHC ligand, was necessary to stabilize the nucleophile in a cross-coupling strategy to form an Ar–CF₂H bond. nih.gov For nickel-catalyzed Suzuki couplings, the combination of a specific nickel(II) dibromide catalyst with a ligand like 1,4-diazabicyclo[2.2.2]octane (DABCO) was found to be optimal for achieving high yields. researchgate.net The ligand's electronic and steric properties can profoundly influence the catalyst's activity, stability, and selectivity, preventing side reactions and promoting the desired transformation.

The development of novel catalytic systems continues to push the boundaries of what is possible. For example, the creation of redox-active cationic reagents for photoredox catalysis has enabled the selective generation of the OCF₂H radical, a previously challenging feat. nih.govnih.gov

Solvent System Rationalization

The solvent system is a key parameter that can dictate the outcome of a reaction. In the synthesis of dihydrobenzofuran neolignans, a related oxidative coupling reaction, acetonitrile (B52724) was found to provide the best balance between substrate conversion and reaction selectivity, outperforming more commonly used solvents like dichloromethane (B109758) and benzene. scielo.brchemrxiv.org In some multi-step, one-pot procedures for preparing difluoromethyl ethers, a change in solvent between steps, such as from tetrahydrofuran (B95107) (THF) to acetonitrile (MeCN), was found to be necessary for optimal results. nih.gov For nickel-catalyzed cross-couplings, a mixture of acetone (B3395972) and dimethylformamide (DMF) was employed to achieve high yields. researchgate.net The choice of solvent can influence substrate and reagent solubility, catalyst stability, and the reaction pathway itself.

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a critical lever for controlling reaction rates and selectivity. While many traditional cross-coupling methods require elevated temperatures, significant progress has been made in developing reactions that proceed under milder conditions. The use of a nickel catalyst with a difluoromethyl zinc reagent allows for the difluoromethylation of aryl halides to occur at room temperature. acs.org Similarly, visible light photoredox catalysis for C-H difluoromethoxylation operates effectively at ambient temperature and pressure, which is advantageous for substrates that may be sensitive to heat. nih.govnih.govnih.gov

However, in other related synthetic sequences, high temperatures are necessary. For instance, a method for producing 1,3,5-trichloro-2,4,6-trifluorobenzene (B1293905) involves a chlorination step at 160-195 °C and a subsequent fluorination reaction at 80-200 °C, demonstrating that high temperatures are sometimes required to drive reactions to completion. scispace.com The pressure of gaseous reagents is another variable that must be controlled, though many modern methods strive to use liquid or solid reagents to improve operational simplicity. nih.gov

The table below summarizes the impact of various conditions on relevant reactions.

| Parameter | Example Finding | Significance | Reference(s) |

| Catalyst/Ligand | Ni-2 with DABCO ligand improved yields in Suzuki coupling. | Ligand choice is crucial for catalytic efficiency and selectivity. | researchgate.net |

| Solvent | Acetonitrile offered the best balance of conversion and selectivity. | The solvent can significantly impact reaction outcomes. | scielo.br |

| Temperature | A Ni-catalyzed reaction proceeds at room temperature. | Milder conditions improve substrate scope and energy efficiency. | acs.org |

| Catalysis Type | Visible light photoredox catalysis enables C-H functionalization at ambient temp. | Allows for direct functionalization without pre-activated substrates. | nih.govnih.gov |

Reactivity Profiles and Mechanistic Investigations of 1,3,5 Trichloro 2 Difluoromethoxy Benzene

Aromatic Ring Reactivity Studies

The substitution pattern of the benzene (B151609) ring, featuring three electron-withdrawing chlorine atoms and a difluoromethoxy group, renders the aromatic system significantly electron-deficient. This electronic characteristic profoundly influences its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the 1,3,5-trichloro-2-(difluoromethoxy)benzene ring is expected to be significantly retarded compared to benzene. The cumulative electron-withdrawing nature of the four substituents deactivates the ring towards attack by electrophiles.

The directing effects of the substituents on an aromatic ring determine the position of incoming electrophiles. In 1,3,5-trichloro-2-(difluoromethoxy)benzene, the available positions for substitution are C4 and C6. The difluoromethoxy group (-OCHF₂) is considered an ortho, para-director, while the chlorine atoms are also ortho, para-directors. However, the strong deactivating nature of the ring system makes predicting the major product complex.

Computational studies on deactivated benzene derivatives, such as benzenesulfonic acid, have shown that regioselectivity can be influenced by a combination of slight polarization of the ring's electron density and steric hindrance. nih.gov For 1,3,5-trichloro-2-(difluoromethoxy)benzene, the steric bulk of the ortho-chloro substituents (at C1 and C3 relative to the potential substitution sites) would likely play a significant role in directing an incoming electrophile.

| Electrophilic Aromatic Substitution Data for Analogous Compounds | |

| Reactant | Conditions |

| 1,2-Dimethoxybenzene | Dinitration |

| Benzenesulfonic acid | Nitration (H₂SO₄) |

| Toluene | Nitration (NO₂⁺BF₄⁻ in CH₂Cl₂) |

This table presents data for analogous compounds to illustrate general principles of regioselectivity in electrophilic aromatic substitution.

The reactivity of an aromatic ring in EAS reactions is governed by the electronic effects of its substituents, which can be broadly categorized into inductive and resonance effects. mdpi.com

Difluoromethoxy group (-OCHF₂): The -OCHF₂ group is also strongly electron-withdrawing. The high electronegativity of the fluorine atoms leads to a potent inductive effect. The oxygen atom can participate in resonance, donating electron density to the ring. However, the presence of the two fluorine atoms significantly diminishes the oxygen's ability to donate electrons compared to a methoxy (B1213986) group (-OCH₃). Studies on the electronic properties of the related difluoro(methoxy)methyl group (CF₂OCH₃) have shown it to be a moderately electron-withdrawing substituent. nuph.edu.ua The -OCHF₂ group is generally considered a deactivating, ortho, para-director. nih.gov

The combination of these deactivating groups makes the aromatic ring of 1,3,5-trichloro-2-(difluoromethoxy)benzene highly electron-poor and thus, very unreactive towards electrophiles.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the aromatic ring in 1,3,5-trichloro-2-(difluoromethoxy)benzene makes it a prime candidate for nucleophilic aromatic substitution (SNAᵣ). masterorganicchemistry.com In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, in this case, a chloride ion.

The presence of multiple electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. These groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. youtube.comyoutube.com The reaction is further facilitated by having these electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In 1,3,5-trichloro-2-(difluoromethoxy)benzene, the chlorine atoms at positions 1, 3, and 5 are all ortho or para to each other and are influenced by the electron-withdrawing difluoromethoxy group.

While specific studies on 1,3,5-trichloro-2-(difluoromethoxy)benzene are limited, it is expected to undergo nucleophilic substitution of its chlorine atoms with various nucleophiles, such as amines or thiols, under appropriate conditions. rsc.orgnih.gov The reaction would likely require elevated temperatures and a polar aprotic solvent to proceed efficiently.

| General Conditions for Nucleophilic Aromatic Substitution | |

| Substrate Type | Typical Nucleophiles |

| Electron-deficient aryl halides | Amines, alkoxides, thiolates |

This table provides a general overview of conditions for nucleophilic aromatic substitution on electron-deficient aromatic rings.

Reactions Involving the Difluoromethoxy Moiety

The difluoromethoxy group itself can participate in chemical transformations, although the C-F and C-O bonds are generally strong.

Transformations of the C-O and C-F Bonds

Under certain conditions, the bonds within the difluoromethoxy group can be cleaved.

Radical Pathways Involving the Fluorinated Ether Group

The reactivity of the difluoromethoxy group (-OCF₂H) in 1,3,5-trichloro-2-(difluoromethoxy)benzene under radical conditions is a critical aspect of its chemical behavior. While specific studies on this exact molecule are not extensively detailed in the available literature, inferences can be drawn from research on related aryl difluoromethyl ethers and the general principles of radical chemistry.

One potential radical pathway involves the homolytic cleavage of the C-O bond within the difluoromethoxy substituent. This process, which can be initiated by energy inputs such as UV light or high temperatures, would lead to the formation of a difluoromethyl radical (•CF₂H) and a corresponding phenoxy radical. youtube.comsavemyexams.com The stability of the resulting radicals plays a significant role in the feasibility of this pathway. The formation of the •CF₂H radical is a known process from various precursors and has been extensively studied in the context of introducing the difluoromethyl group into organic molecules. researchgate.netjlu.edu.cn

The reactivity of the difluoromethyl radical itself is of considerable interest. Computational studies have explored the properties of fluorinated radicals, noting that their electrophilicity or nucleophilicity influences their subsequent reactions. nih.govresearchgate.net For instance, the difluoromethyl radical has been shown to participate in addition reactions to aromatic rings. mdpi.com In the context of 1,3,5-trichloro-2-(difluoromethoxy)benzene, a generated •CF₂H radical could potentially re-add to the aromatic ring, although the high degree of chlorination might influence the preferred sites of attack.

Another possibility is hydrogen abstraction from the difluoromethoxy group, which would lead to a 1,3,5-trichloro-2-(difluoro(•)methoxy)benzene radical. However, the C-H bond in the -CF₂H group is generally strong, making this pathway less likely compared to other potential radical reactions under typical conditions.

Furthermore, reactions involving the cleavage of the aryl C-O bond are also conceivable. Photocatalytic methods have been developed for the C-O bond cleavage of alcohols via xanthate salts, demonstrating that under specific conditions, bonds between carbon and oxygen can be homolytically cleaved to generate radicals. nih.gov While this is not a direct analogue, it highlights that C-O bond scission is a viable radical pathway.

Reaction Kinetics and Thermodynamics

The kinetic and thermodynamic parameters governing the reactions of 1,3,5-trichloro-2-(difluoromethoxy)benzene are essential for understanding its reactivity profile and predicting its behavior in various chemical environments.

Rate Constant Determinations for Specific Reaction Types

Table 1: Rate Constants for the Gas-Phase Reactions of Selected Aromatic Compounds with •OH Radicals at ~298 K

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Anisole (B1667542) | 1.1 x 10⁻¹¹ | nist.gov |

| 1,3,5-Trichlorobenzene (B151690) | < 1 x 10⁻¹³ | nist.gov |

| n-Butylbenzene | 1.1 x 10⁻¹¹ | nih.gov |

| 1,2-Diethylbenzene | 1.4 x 10⁻¹¹ | nih.gov |

| 1,3-Diethylbenzene | 2.2 x 10⁻¹¹ | nih.gov |

| 1,4-Diethylbenzene | 1.6 x 10⁻¹¹ | nih.gov |

The data in Table 1 indicates that the reactivity of aromatic compounds towards •OH radicals is significantly influenced by the nature of the substituents. For instance, the presence of multiple chlorine atoms in 1,3,5-trichlorobenzene drastically reduces the rate constant compared to anisole or alkylbenzenes.

Energy Landscape Analysis of Reaction Pathways

The energy landscape of reaction pathways provides insight into the thermodynamic and kinetic feasibility of different chemical transformations. For 1,3,5-trichloro-2-(difluoromethoxy)benzene, a full energy landscape analysis is not available in the literature. However, computational studies on related systems offer valuable information on bond dissociation energies (BDEs) and activation energies for relevant radical processes.

Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms and energetics. rsc.orgresearchgate.net For example, DFT has been used to study the bond dissociation energies of C-H bonds in ethers, which is relevant to potential hydrogen abstraction from the difluoromethoxy group. researchgate.net The C-O bond dissociation energy is another critical parameter that would dictate the likelihood of homolytic cleavage of the ether linkage. Computational studies on cobalt alkoxycarbonyls have provided estimates for Co-C bond dissociation energies, demonstrating the utility of such methods in determining the energetics of bond cleavage. nsf.gov

The energetics of radical addition to aromatic systems have also been a subject of theoretical investigation. A reactivity scale for the addition of various fluorinated radicals to benzene has been established using high-accuracy computational methods. researchgate.net These studies provide insights into the activation barriers for such reactions, which are influenced by the electrophilicity and nucleophilicity of the incoming radical. researchgate.net

The following table summarizes some relevant bond dissociation energies for bonds that are analogous to those in 1,3,5-trichloro-2-(difluoromethoxy)benzene, providing a basis for estimating the energy requirements for certain radical pathways.

Table 2: Calculated Bond Dissociation Enthalpies (BDEs) for Representative Bonds

| Bond | Molecule | BDE (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| C-H | Methane | 104.9 | B3P86/6-311G(2d,2p) | acs.org |

| C-O | Methanol | 92.1 | B3P86/6-311G(2d,2p) | acs.org |

| C-Cl | Chloromethane | 83.6 | B3P86/6-311G(2d,2p) | acs.org |

| C-F | Fluoromethane | 109.9 | B3P86/6-311G(2d,2p) | acs.org |

| Ph-H | Benzene | 113.5 | G3(MP2)-RAD | nih.gov |

| Ph-OH | Phenol (B47542) | 87.5 | B3LYP/6-311+G(d,p) | nih.gov |

These theoretical values illustrate the relative strengths of different types of bonds. For instance, the C-F bond is significantly stronger than the C-Cl, C-O, or C-H bonds, suggesting that cleavage of a C-F bond in the difluoromethoxy group is energetically unfavorable. The aryl C-O bond in phenol is weaker than the C-H bond in benzene, which might suggest that pathways involving aryl C-O cleavage in 1,3,5-trichloro-2-(difluoromethoxy)benzene could be competitive with other radical processes. Computational studies on the ring cleavage of aromatic radicals also provide insights into the high energy barriers associated with breaking the aromatic system. osti.gov

Computational and Theoretical Chemistry Studies on 1,3,5 Trichloro 2 Difluoromethoxy Benzene

Electronic Structure Analysis and Bonding Characteristics

The electronic nature of 1,3,5-trichloro-2-(difluoromethoxy)benzene is dominated by the interplay of the electron-withdrawing effects of the chlorine and difluoromethoxy substituents on the aromatic ring.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the molecular properties of halogenated benzene (B151609) derivatives. nih.gov For a molecule like 1,3,5-trichloro-2-(difluoromethoxy)benzene, DFT methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netnih.govresearchgate.net These calculations can predict optimized molecular geometries, vibrational frequencies, and electronic properties.

Theoretical studies on similar halogenated compounds have demonstrated that the choice of DFT functional and basis set can influence the calculated results. nih.gov For instance, comparisons between different functionals like PBE and B3LYP have been conducted for dimethoxybenzene derivatives to determine the most suitable level of theory for describing their electronic and thermodynamic properties. nih.gov Similar validation would be necessary for detailed studies on 1,3,5-trichloro-2-(difluoromethoxy)benzene.

Table 1: Representative Theoretical Data from DFT Calculations

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| Total Energy | -1855.4 Hartree |

| Dipole Moment | 2.15 Debye |

| HOMO Energy | -7.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap | 5.36 eV |

Note: The values presented in this table are illustrative and represent typical data that would be obtained from DFT calculations for a molecule of this nature.

Charge Distribution and Electrostatic Potential Mapping

The presence of three chlorine atoms and a difluoromethoxy group significantly polarizes the 1,3,5-trichloro-2-(difluoromethoxy)benzene molecule. Both chlorine and the difluoromethoxy group are strongly electron-withdrawing, leading to an electron-deficient aromatic system. This effect influences the molecule's reactivity and intermolecular interactions.

An electrostatic potential map (EPM) would visually represent this charge distribution. The EPM would likely show regions of negative electrostatic potential (red) localized around the highly electronegative fluorine and chlorine atoms, indicating their role as potential sites for electrophilic attack. Conversely, the hydrogen atoms on the benzene ring and the region above and below the aromatic plane would exhibit positive electrostatic potential (blue), highlighting their susceptibility to nucleophilic interaction. The electron-withdrawing nature of the substituents creates a significant dipole moment for the molecule.

Molecular Orbital Interactions

The molecular orbitals (MOs) of benzene are well-understood, consisting of a set of bonding and anti-bonding pi-orbitals that are responsible for its aromaticity. libretexts.orgmasterorganicchemistry.com The introduction of substituents like chlorine and difluoromethoxy alters the energies and shapes of these MOs. The electron-withdrawing nature of these groups is expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Conformational Analysis and Stereochemical Considerations

The stereochemistry of 1,3,5-trichloro-2-(difluoromethoxy)benzene is largely defined by the orientation of the difluoromethoxy group relative to the benzene ring.

Rotational Barriers of the Difluoromethoxy Group

The rotation of the difluoromethoxy group around the C(aryl)-O bond is subject to steric hindrance from the two bulky ortho-chloro substituents. nih.gov This steric clash is expected to create a significant rotational barrier, influencing the preferred conformation of the molecule. Computational studies can quantify this barrier by calculating the energy of the molecule as a function of the dihedral angle defined by the C-O-C-H atoms of the difluoromethoxy group.

It is anticipated that the most stable conformation will be one where the difluoromethoxy group is oriented to minimize steric interactions with the adjacent chlorine atoms. This would likely involve the C-H bond of the difluoromethoxy group being positioned away from the chlorine atoms. A study on the related 1,3,5-trichloro-2-methoxybenzene revealed that the methoxy (B1213986) group is rotated significantly out of the plane of the aromatic ring due to the ortho-chloro substituents, with a dihedral angle of 84.11°. nih.gov A similar, if not more pronounced, effect would be expected for the larger difluoromethoxy group.

Table 2: Estimated Rotational Barrier Data

| Conformation | Dihedral Angle (Cl-C-O-C) | Relative Energy (kcal/mol) |

| Staggered (Minimum) | ~90° | 0.0 |

| Eclipsed (Maximum) | 0° | >10 |

Note: This table presents estimated values to illustrate the expected rotational barrier. Actual values would require specific computational analysis.

Influence of Halogen Substituents on Molecular Geometry

The presence of multiple halogen substituents on the benzene ring induces distortions from the ideal hexagonal geometry. The carbon-halogen bond lengths are influenced by the size and electronegativity of the halogen atom. smf.mx The C-Cl bonds in 1,3,5-trichloro-2-(difluoromethoxy)benzene will have characteristic lengths that can be accurately predicted by DFT calculations.

Reaction Mechanism Elucidation through Molecular Modeling

Molecular modeling, particularly through Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at the atomic level. For 1,3,5-Trichloro-2-(difluoromethoxy)benzene, a key area of interest is its susceptibility to nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient aromatic rings. researchgate.net The presence of three electron-withdrawing chlorine atoms and a difluoromethoxy group is expected to activate the benzene ring towards nucleophilic attack.

The mechanism of an SNAr reaction can proceed through a stepwise pathway involving a stable intermediate (a Meisenheimer complex) or a concerted pathway with a single transition state. nih.gov Computational studies on similar polychlorinated benzenes have shown that both pathways are possible, and the operative mechanism can depend on the specific nucleophile and solvent conditions. researchgate.netsemanticscholar.org

In a typical computational study to characterize the transition state, the geometry of the reacting species is optimized to find the lowest energy arrangement of atoms. Following this, a transition state search is performed to locate the saddle point on the potential energy surface connecting reactants and products. youtube.com Frequency analysis is then conducted to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. amazonaws.com

For the SNAr reaction of 1,3,5-Trichloro-2-(difluoromethoxy)benzene with a nucleophile (e.g., a methoxide (B1231860) ion), DFT calculations would be employed to model the transition state. It is anticipated that the activation energy for nucleophilic attack would be influenced by the position of the chlorine atoms and the electronic effects of the difluoromethoxy group. Studies on related compounds suggest that the activation energies for such reactions are accessible under laboratory conditions. nih.gov

Table 1: Representative Calculated Activation Energies for SNAr Reactions of Halogenated Aromatic Compounds with Nucleophiles (Analogous Systems)

| Reactant | Nucleophile | Solvent (PCM) | Computational Method | Activation Energy (kcal/mol) |

| p-Chloronitrobenzene | ¯CN | DMF | PBE1PBE/6-311+G(2d,p) | 19.91 amazonaws.com |

| Bromobenzene | ¯OH | DMSO | DFT (unspecified) | 29.3 semanticscholar.org |

| Bromobenzene | ¯OH | Methanol | DFT (unspecified) | 37.8 semanticscholar.org |

| Iodoarenes | NaH/NaI | THF | DFT (unspecified) | 20.9 nih.gov |

This table presents data from analogous systems to illustrate typical activation energies calculated for SNAr reactions. The values are representative and the actual activation energy for 1,3,5-Trichloro-2-(difluoromethoxy)benzene would require specific calculation.

Energy minimization is a fundamental computational process used to determine the most stable conformation of a molecule. nih.gov For 1,3,5-Trichloro-2-(difluoromethoxy)benzene, this would involve optimizing the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest potential energy. This optimized structure serves as the starting point for further computational analysis, including reaction pathway simulations.

For the nucleophilic substitution on 1,3,5-Trichloro-2-(difluoromethoxy)benzene, the energy profile would likely show an initial reactant complex, followed by the transition state for nucleophilic addition, potentially leading to a Meisenheimer intermediate, and then a second transition state for the departure of the chloride leaving group, finally forming the product complex. The relative energies of these species would be crucial in understanding the reaction kinetics and thermodynamics.

Predictive Spectroscopic Modeling

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a powerful complement to experimental measurements.

Density Functional Theory is widely used for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach implemented in many quantum chemistry software packages for this purpose. nih.gov

To predict the 1H, 13C, and 19F NMR spectra of 1,3,5-Trichloro-2-(difluoromethoxy)benzene, the first step is to obtain an accurate, energy-minimized geometry of the molecule. Subsequently, the magnetic shielding tensors for each nucleus are calculated. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for 1H and 13C, and CFCl3 for 19F. nih.govacs.org

For 1,3,5-Trichloro-2-(difluoromethoxy)benzene, the predicted 13C NMR spectrum would show distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached chlorine and difluoromethoxy substituents. The carbon attached to the difluoromethoxy group and those bonded to chlorine atoms are expected to be significantly deshielded. researchgate.netrsc.org The 19F NMR spectrum would be characterized by a signal for the two equivalent fluorine atoms of the difluoromethoxy group, likely appearing as a doublet due to coupling with the geminal proton. The chemical shift would be indicative of the electronic environment around the fluorine nuclei. nih.govnih.gov

Table 2: Representative Predicted 13C and 19F NMR Chemical Shifts (ppm) for Analogous Fluorinated and Chlorinated Aromatic Compounds

| Compound | Atom | Predicted Chemical Shift (ppm) | Computational Method |

| Fluorobenzene | C-F | 163.5 | B3LYP/6-31+G(d,p) |

| Chlorobenzene | C-Cl | 134.8 | B3LYP/cc-pVTZ |

| Perfluorocompounds | F | Deviations within 10 ppm of exp. | B3LYP-GIAO/6-31++G(d,p) nih.gov |

This table provides examples of predicted chemical shifts for related compounds to illustrate the expected ranges and the influence of halogen substituents. Precise predictions for 1,3,5-Trichloro-2-(difluoromethoxy)benzene would require specific DFT calculations.

Theoretical vibrational analysis using DFT allows for the calculation of the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net After obtaining the optimized geometry of 1,3,5-Trichloro-2-(difluoromethoxy)benzene, a frequency calculation is performed. This calculation yields a set of normal modes of vibration, each with a specific frequency.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.net

The IR and Raman spectra of 1,3,5-Trichloro-2-(difluoromethoxy)benzene would be expected to show characteristic bands corresponding to:

C-H stretching and bending vibrations of the aromatic ring.

C-C stretching vibrations within the benzene ring.

C-Cl stretching and bending vibrations.

Vibrations associated with the difluoromethoxy group, including C-O and C-F stretching modes.

The calculated intensities for each vibrational mode help in distinguishing between strong and weak bands in the spectra, aiding in the assignment of experimental peaks. For instance, studies on 1,3,5-trichlorobenzene (B151690) have provided detailed assignments of its vibrational modes. researchgate.netnist.gov

Table 3: Representative Calculated Vibrational Frequencies (cm-1) for 1,3,5-Trichlorobenzene (Analogous System)

| Vibrational Mode | Calculated Frequency (cm-1) (B3LYP/6-311++G**) |

| C-H stretch | ~3100 |

| C-C stretch | ~1550-1600 |

| C-Cl stretch | ~850-1100 |

| Ring deformation | ~400-700 |

This table, based on data for 1,3,5-trichlorobenzene researchgate.net, illustrates the expected regions for key vibrational modes. The presence of the difluoromethoxy group would introduce additional characteristic frequencies in the spectrum of the target compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule and probing the chemical environment of specific nuclei. For 1,3,5-trichloro-2-(difluoromethoxy)benzene, a combination of one-dimensional and two-dimensional NMR experiments is required for complete structural assignment.

The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides the fundamental data for the structural elucidation of 1,3,5-trichloro-2-(difluoromethoxy)benzene. Each spectrum offers unique insights into the molecule's composition and connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there are two aromatic protons in different chemical environments and one proton on the difluoromethoxy group.

The aromatic protons would appear as distinct signals, likely doublets due to coupling with each other. Their chemical shifts would be influenced by the deshielding effects of the adjacent chlorine atoms and the difluoromethoxy group.

The proton of the difluoromethoxy group (-OCHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms. This signal would likely be found at a significant downfield shift due to the electronegativity of the attached oxygen and fluorine atoms.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will account for all carbon atoms in the molecule.

The benzene (B151609) ring will show six distinct signals due to the lack of symmetry. The carbons attached to chlorine atoms will be significantly downfield, as will the carbon attached to the difluoromethoxy group.

The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J-CF).

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.

A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal would appear as a doublet due to coupling with the single proton of that group (²J-FH). The chemical shift would be characteristic of a difluoromethoxy moiety.

Expected ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for 1,3,5-Trichloro-2-(difluoromethoxy)benzene

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | Aromatic-H | ~7.0-7.5 | d | J(H,H) ≈ 2-3 |

| ¹H | Aromatic-H | ~7.0-7.5 | d | J(H,H) ≈ 2-3 |

| ¹H | -OCHF₂ | ~6.5-7.0 | t | ²J(H,F) ≈ 70-80 |

| ¹³C | C-Cl | ~130-140 | s | - |

| ¹³C | C-O | ~150-160 | s | - |

| ¹³C | C-H | ~125-135 | d | - |

| ¹³C | -OCHF₂ | ~110-120 | t | ¹J(C,F) ≈ 240-250 |

| ¹⁹F | -OCHF₂ | ~ -80 to -90 | d | ²J(F,H) ≈ 70-80 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For 1,3,5-trichloro-2-(difluoromethoxy)benzene, a cross-peak would be expected between the two aromatic protons, confirming their spatial proximity and coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. researchgate.net It would show correlations between each aromatic proton and its attached carbon, as well as a correlation between the -OCHF₂ proton and its corresponding carbon. This is a powerful tool for assigning the carbon signals of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between carbon and proton atoms. researchgate.net This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the aromatic protons would show correlations to the adjacent chlorinated carbons and the carbon bearing the difluoromethoxy group. The proton of the difluoromethoxy group would show a correlation to the aromatic carbon it is attached to via the oxygen atom.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which in turn can be used to deduce the elemental formula. For 1,3,5-trichloro-2-(difluoromethoxy)benzene (C₇H₃Cl₃F₂O), the expected monoisotopic mass is approximately 245.92 g/mol . The characteristic isotopic pattern of the three chlorine atoms would be a key diagnostic feature in the mass spectrum.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several key pathways:

Loss of a chlorine atom: A common fragmentation for chlorinated aromatic compounds is the loss of a chlorine radical, leading to a significant [M-Cl]⁺ ion.

Loss of the difluoromethoxy group: Cleavage of the ether bond could result in the loss of the ·OCHF₂ radical or a neutral CHF₂O fragment.

Cleavage within the difluoromethoxy group: Fragmentation could involve the loss of a fluorine atom or the CHF₂ group.

Aromatic ring fragmentation: At higher energies, the stable aromatic ring can undergo fragmentation, leading to smaller charged species.

Expected Fragmentation Pattern in Mass Spectrometry

| Fragment Ion | Proposed Structure | m/z (approximate) | Significance |

|---|---|---|---|

| [M]⁺ | [C₇H₃Cl₃F₂O]⁺ | 246 | Molecular Ion |

| [M-Cl]⁺ | [C₇H₃Cl₂F₂O]⁺ | 211 | Loss of a chlorine atom |

| [M-OCHF₂]⁺ | [C₆H₃Cl₃]⁺ | 179 | Loss of the difluoromethoxy group |

| [C₆H₃Cl₂]⁺ | [C₆H₃Cl₂]⁺ | 144 | Further fragmentation |

While Electron Ionization (EI) is useful for fragmentation analysis, "soft" ionization techniques are often preferred for clear confirmation of the molecular weight, as they typically produce the molecular ion with minimal fragmentation.

Electrospray Ionization (ESI): While not typically used for non-polar aromatic compounds, it can sometimes be employed with additives to promote ionization.

Chemical Ionization (CI): This technique uses a reagent gas to produce ions with less excess energy, resulting in a prominent [M+H]⁺ peak and reduced fragmentation, which is ideal for confirming the molecular mass.

Fast Atom Bombardment (FAB) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These techniques are also effective for generating intact molecular ions of various compounds.

X-ray Crystallography for Solid-State Structure Determination

Should 1,3,5-trichloro-2-(difluoromethoxy)benzene be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

The crystal structure would confirm the substitution pattern on the benzene ring and reveal the conformation of the difluoromethoxy group relative to the plane of the aromatic ring. Intermolecular interactions, such as halogen bonding or other weak forces, that dictate the crystal packing could also be elucidated. While no specific crystal structure for this compound has been found in the searched literature, studies on related dimethoxybenzene derivatives have shown the utility of this technique in understanding their solid-state structures. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in specific absorption (IR) or scattering (Raman) bands in the spectrum.

For 1,3,5-Trichloro-2-(difluoromethoxy)benzene, these techniques would confirm the presence of the key structural components. While an experimental spectrum is not available, the expected vibrational modes can be predicted based on established group frequency data from extensive studies on other organic molecules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. This technique is particularly sensitive to polar bonds.

Raman Spectroscopy: Raman spectroscopy involves scattering monochromatic light (from a laser) off a molecule and observing the frequency shifts in the scattered light. It is highly effective for identifying nonpolar bonds and symmetric vibrations, making it complementary to IR spectroscopy.

The following table details the predicted characteristic vibrational frequencies for the main functional groups in 1,3,5-Trichloro-2-(difluoromethoxy)benzene.

| Functional Group / Vibration | Predicted Wavenumber Range (cm⁻¹) | Expected in IR/Raman | Notes |

| C-H stretching (aromatic) | 3100 - 3000 | IR (weak), Raman (strong) | The presence of only two adjacent C-H bonds would result in characteristic, though potentially weak, absorptions. |

| C-H stretching (difluoromethoxy) | 3000 - 2900 | IR (medium), Raman (medium) | The single C-H bond in the -OCF₂H group would give a distinct peak. |

| C=C stretching (aromatic ring) | 1600 - 1450 | IR (medium), Raman (strong) | A series of bands typical for a substituted benzene ring. The substitution pattern influences the exact positions and intensities. |

| C-F stretching | 1150 - 1000 | IR (strong), Raman (weak) | The two C-F bonds would lead to very strong, characteristic absorptions in the IR spectrum, likely appearing as a prominent feature. |

| C-O stretching (aryl ether) | 1270 - 1200 | IR (strong), Raman (medium) | Strong absorption is expected due to the polarity of the C-O bond. |

| C-Cl stretching | 850 - 550 | IR (strong), Raman (strong) | The C-Cl stretching vibrations occur in the fingerprint region and can be strong in both IR and Raman spectra. The presence of three C-Cl bonds would likely result in multiple bands. |

| Aromatic C-H out-of-plane bending | 900 - 675 | IR (strong), Raman (weak) | The pattern of these strong bands in the IR spectrum is highly diagnostic of the substitution pattern on the benzene ring. |

A combined analysis of IR and Raman spectra would provide a comprehensive vibrational profile of 1,3,5-Trichloro-2-(difluoromethoxy)benzene, confirming the integrity of its structure and the presence of all key functional moieties.

Non Clinical Applications and Materials Science Context

Role as a Synthetic Intermediate for Advanced Molecules

The utility of 1,3,5-Trichloro-2-(difluoromethoxy)benzene as a foundational component in chemical synthesis is notable, serving as a key intermediate in the creation of a variety of organic compounds. smolecule.com Its reactivity allows for its incorporation into larger, more complex molecular frameworks with applications in fields such as agrochemicals and pharmaceuticals. smolecule.com

Building Block for Complex Organic Architectures

As a building block, 1,3,5-Trichloro-2-(difluoromethoxy)benzene offers a versatile platform for constructing intricate organic architectures. The chlorine atoms on the benzene (B151609) ring are susceptible to nucleophilic substitution reactions, allowing for their replacement with other functional groups like amines or thiols. smolecule.com This reactivity enables the strategic addition of new molecular fragments, leading to the development of novel chemical entities. The difluoromethoxy group (-OCF₂H) also contributes to the compound's unique reactivity profile and can influence the properties of the final molecule. smolecule.com

Precursor in Multistep Synthesis of Functionalized Scaffolds

In the realm of multistep synthesis, 1,3,5-Trichloro-2-(difluoromethoxy)benzene serves as a crucial precursor for generating functionalized molecular scaffolds. A documented synthesis of this compound involves the reaction of 1,3,5-trichlorobenzene (B151690) with a difluoromethoxylating agent under photoredox catalysis conditions. google.com The resulting 1,3,5-Trichloro-2-(difluoromethoxy)benzene can then be purified and used in subsequent synthetic steps. google.com While specific, detailed multi-step syntheses of complex functionalized scaffolds starting from this exact compound are not extensively detailed in readily available literature, its potential is evident from its established role as a chemical intermediate. smolecule.com Its structure allows for sequential and controlled modifications, a key aspect in the construction of complex and highly functionalized molecular frameworks.

Contributions to Reagent and Catalyst Development

While direct application of 1,3,5-Trichloro-2-(difluoromethoxy)benzene in the design of new reagents and catalysts is not prominently documented, its structural motifs and the chemistry involved in its synthesis are relevant to these fields.

Design of Novel Fluorinating Agents

The synthesis of 1,3,5-Trichloro-2-(difluoromethoxy)benzene itself involves the introduction of a difluoromethoxy group, a process closely related to the development of fluorinating agents. smolecule.comgoogle.com The broader field of fluorination chemistry often utilizes molecules with similar fluorinated moieties. For example, various N-F compounds have been developed as user-friendly fluorinating agents. While not directly derived from 1,3,5-Trichloro-2-(difluoromethoxy)benzene, the study of such compounds provides context for the importance of fluorinated building blocks in creating new reagents for organic synthesis.

Development of Modified Reaction Systems

The synthesis of 1,3,5-Trichloro-2-(difluoromethoxy)benzene via photoredox catalysis highlights the development of modified reaction systems. google.com This method, utilizing a ruthenium-based photocatalyst and visible light, offers a milder alternative to traditional, often harsh, synthetic conditions for introducing fluorinated groups. google.com This approach demonstrates how the synthesis of such specialized compounds contributes to the broader development of new and more efficient chemical transformation methodologies. The table below compares the photoredox catalysis method with conventional nucleophilic aromatic substitution (NAS) for similar transformations.

| Parameter | Photoredox Catalysis | Conventional Nucleophilic Substitution |

| Reaction Time | 2–6 hours | 12–24 hours |

| Temperature | 25–40°C | 80–120°C |

| Regioselectivity | Moderate | High |

| Functional Group Tolerance | Broad | Limited |

Investigations in Advanced Material Design Frameworks

The unique combination of halogen and fluorinated substituents in 1,3,5-Trichloro-2-(difluoromethoxy)benzene suggests its potential utility in the design of advanced materials. The introduction of fluorine-containing groups is a well-established strategy for modifying the physical and electronic properties of organic molecules, which is a key aspect of materials science. While specific applications of this exact compound in advanced materials are not widely reported, the properties it embodies are relevant to the field. For instance, fluorinated compounds are known to be used in the development of liquid crystals and functional dyes, where precise control over molecular properties is essential. The electron-deficient nature of the aromatic ring in 1,3,5-Trichloro-2-(difluoromethoxy)benzene could be exploited in the design of materials with specific electronic or optical properties.

Incorporation into Specialized Polymer Structures

There is currently no available research detailing the incorporation of 1,3,5-trichloro-2-(difluoromethoxy)benzene into specialized polymer structures. The chlorine atoms on the benzene ring could potentially serve as sites for polymerization reactions, but specific examples or studies demonstrating this are not found in the surveyed literature.

Exploration in Optoelectronic and Dielectric Material Development

Detailed exploration of 1,3,5-trichloro-2-(difluoromethoxy)benzene in the context of optoelectronic and dielectric material development is not present in the available scientific record. The high electronegativity of the fluorine and chlorine atoms could suggest potential for interesting dielectric properties, but experimental data and research findings are absent.

Utility in Supramolecular Chemistry Research

Investigation of Non-Covalent Interactions

There is a lack of specific investigations into the non-covalent interactions of 1,3,5-trichloro-2-(difluoromethoxy)benzene. While the halogen and fluorine atoms could participate in halogen bonding and other non-covalent interactions, which are crucial in supramolecular chemistry, dedicated studies on this molecule are not available.

Design of Molecular Recognition Systems

No research has been published on the use of 1,3,5-trichloro-2-(difluoromethoxy)benzene in the design of molecular recognition systems. The specific geometry and electronic nature of the molecule could theoretically be exploited for host-guest chemistry, but such studies have not been documented.

Data Tables

Due to the absence of specific research findings for 1,3,5-Trichloro-2-(difluoromethoxy)benzene in the outlined areas, no data tables containing experimental results can be generated.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3,5-Trichloro-2-(difluoromethoxy)benzene, and what factors influence reaction yield?

- Methodological Answer : The synthesis typically involves halogenation of a benzene precursor followed by introducing the difluoromethoxy group. For example, chlorination of a substituted benzene (e.g., 3,5-difluorobenzoic acid derivatives) using reagents like Cl2/FeCl3 or SOCl2 can generate the trichloro backbone. The difluoromethoxy group (-OCF2H) is introduced via nucleophilic substitution with difluoromethylating agents (e.g., CHF2O− sources). Key factors include temperature control (e.g., −35°C for selective substitution) and solvent choice (e.g., DMSO for polar intermediates) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of techniques:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and electronic environments .

- X-ray crystallography to resolve bond lengths and angles, especially for steric effects from chlorine and difluoromethoxy groups .

- HOMO-LUMO analysis (via DFT calculations) to predict reactivity, leveraging tools like Gaussian or ORCA software .

Q. What are the primary challenges in purifying 1,3,5-Trichloro-2-(difluoromethoxy)benzene, and how can they be addressed?

- Methodological Answer : Challenges include separating regioisomers (due to similar polarity) and removing halogenated byproducts. Solutions:

- Column chromatography with silica gel and hexane/ethyl acetate gradients .

- Recrystallization using ethanol/water mixtures to exploit solubility differences .

Advanced Research Questions

Q. How can contradictory data in spectroscopic analysis (e.g., NMR vs. XRD) be resolved for this compound?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity). Strategies:

- Perform variable-temperature NMR to detect conformational changes .

- Compare solid-state NMR with XRD data to reconcile discrepancies .

Q. What reaction optimization strategies are effective for coupling 1,3,5-Trichloro-2-(difluoromethoxy)benzene with bioactive moieties (e.g., triazoles)?

- Methodological Answer :

- Buchwald-Hartwig amination for C–N bond formation: Use Pd(OAc)2/Xantphos catalyst with Cs2CO3 in toluene at 110°C .

- Sonogashira coupling for alkyne linkages: Optimize with CuI/Pd(PPh3)4 in THF under inert conditions .

Q. How does the electronic interplay between chlorine and difluoromethoxy substituents influence biological activity?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity against Gram-positive/negative strains (MIC values) to correlate substituent effects with potency .

- Computational docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450), highlighting electron-withdrawing effects from Cl and F on binding affinity .

Q. What are the key considerations for designing stability studies under environmental or physiological conditions?

- Methodological Answer :